2-Isocyanato-4,6-dimethoxypyrimidine

Übersicht

Beschreibung

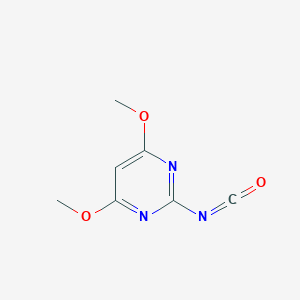

Pyrimidine, 2-isocyanato-4,6-dimethoxy- is a chemical compound with the molecular formula C7H7N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-isocyanato-4,6-dimethoxy- typically involves the reaction of 4,6-dimethoxypyrimidine with phosgene or a similar reagent to introduce the isocyanate group at the 2-position . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimidine, 2-isocyanato-4,6-dimethoxy- undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and water. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and various heterocyclic compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-Isocyanato-4,6-dimethoxypyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with phosgene or related reagents to introduce the isocyanate group at the 2-position. This process can be optimized for large-scale production to maximize yield and purity through methods like recrystallization or chromatography.

Chemical Reactions

The compound is known for its reactivity due to the isocyanate group, which can participate in various chemical reactions:

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form ureas and carbamates.

- Addition Reactions : Engages with compounds containing active hydrogen atoms (water, alcohols).

- Cyclization Reactions : Forms heterocyclic compounds valuable in medicinal chemistry.

Pharmaceutical Development

This compound serves as a building block in the synthesis of pharmaceuticals. Its derivatives have been studied for potential antimicrobial and anticancer activities . Research indicates that the compound's unique structure allows it to interact with biological targets effectively, leading to inhibition of enzyme activity or disruption of cellular processes .

Agrochemical Applications

The compound has demonstrated significant herbicidal activity against various weeds. For instance, derivatives of this compound are utilized in formulations aimed at controlling harmful weeds in agricultural settings. Studies have shown that these compounds exhibit high selectivity and safety for crops like tomatoes while effectively managing weed populations .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials such as polymers and coatings. Its ability to form covalent bonds with other materials enhances the properties of these products, making them suitable for specific applications in coatings and adhesives .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives synthesized from this compound. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Herbicidal Efficacy

Research on herbicidal formulations containing this compound showed effective control over difficult weed species while maintaining crop safety. The formulations were tested under field conditions, confirming their efficacy against target weeds without harming tomato plants .

Wirkmechanismus

The mechanism of action of Pyrimidine, 2-isocyanato-4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . This reactivity underlies its potential therapeutic effects, particularly in targeting cancer cells and pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Pyrimidine, 2-isocyanato-4,6-dimethoxy- include other pyrimidine derivatives such as:

4,6-Dimethoxypyrimidine: Lacks the isocyanate group but shares the dimethoxy substitution pattern.

2-Isocyanato-4-methoxypyrimidine: Similar structure but with only one methoxy group.

2-Isocyanato-6-methoxypyrimidine: Similar structure but with the methoxy group at a different position.

Uniqueness

The uniqueness of Pyrimidine, 2-isocyanato-4,6-dimethoxy- lies in its combination of the isocyanate group with the dimethoxy substitution pattern, which imparts specific reactivity and potential biological activity . This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

2-Isocyanato-4,6-dimethoxypyrimidine is a pyrimidine derivative notable for its potential biological activities. The compound's structure, featuring an isocyanate group and dimethoxy substitutions, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4,6-dimethoxypyrimidine with phosgene or similar reagents to introduce the isocyanate group at the 2-position. This process can be optimized for industrial production, focusing on yield and purity through methods like recrystallization and chromatography.

The biological activity of this compound is primarily attributed to the reactivity of its isocyanate group. This moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. Such interactions may disrupt cellular processes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The compound's effectiveness is often measured in terms of Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration needed to inhibit microbial growth.

Anticancer Properties

Studies suggest that this compound may have anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, in vitro assays have demonstrated that it can induce apoptosis (programmed cell death) in certain cancer cells, potentially through mechanisms involving the disruption of DNA repair processes .

Case Studies

- Antiparasitic Activity : A study identified compounds similar to this compound with broad-spectrum antiparasitic activity against Trypanosoma and Leishmania species. These compounds were screened using high-throughput methods, revealing promising low micromolar activity against these pathogens .

- Cytotoxicity Profiles : In a comparative analysis involving various pyrimidine derivatives, this compound showed a lower cytotoxicity profile while maintaining significant antimicrobial activity. This balance highlights its potential as a therapeutic agent with fewer side effects compared to existing treatments .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2-isocyanato-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-12-5-3-6(13-2)10-7(9-5)8-4-11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRYVXKOUYSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472795 | |

| Record name | Pyrimidine, 2-isocyanato-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111284-03-8 | |

| Record name | Pyrimidine, 2-isocyanato-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.